molecular formula C10H11NO3 B7731394 N-Benzoyl-DL-alanine CAS No. 90988-29-7

N-Benzoyl-DL-alanine

Cat. No.: B7731394
CAS No.: 90988-29-7
M. Wt: 193.20 g/mol
InChI Key: UAQVHNZEONHPQG-UHFFFAOYSA-N
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Description

N-Benzoyl-DL-alanine: is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.1992 g/mol . It is a derivative of alanine, where the amino group is acylated with a benzoyl group. This compound is known for its role in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzoyl-DL-alanine can be synthesized through the acylation of DL-alanine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically involves dissolving DL-alanine in an aqueous solution, adding benzoyl chloride dropwise, and maintaining the reaction mixture at a controlled temperature to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: N-Benzoyl-DL-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Benzoyl-DL-alanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzoyl-DL-alanine involves its interaction with specific molecular targets. It can act as an inhibitor or substrate for enzymes, affecting various biochemical pathways. The benzoyl group enhances its binding affinity to certain proteins, making it a valuable tool in studying enzyme kinetics and protein-ligand interactions .

Comparison with Similar Compounds

  • N-Benzoyl-D-alanine
  • N-Benzoyl-L-alanine
  • N-Acetyl-DL-alanine
  • Phthalo-DL-alanine
  • Glycyl-DL-alanine

Comparison: N-Benzoyl-DL-alanine is unique due to its racemic mixture, which provides a broader range of biological activity compared to its enantiomerically pure counterparts. The presence of the benzoyl group also imparts distinct chemical properties, making it more reactive in certain reactions compared to other acylated alanine derivatives .

Properties

IUPAC Name

2-benzamidopropanoic acid
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InChI

InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)
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InChI Key

UAQVHNZEONHPQG-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=CC=C1
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Molecular Formula

C10H11NO3
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DSSTOX Substance ID

DTXSID60870867
Record name N-Benzoyl-DL-alanine
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Molecular Weight

193.20 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name N-Benzoylalanine
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CAS No.

1205-02-3, 90988-29-7, 2198-64-3
Record name N-Benzoyl-DL-alanine
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Record name N-BENZOYL-DL-ALANINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of N-acylalanine dithioesters relate to their Raman and resonance Raman (RR) spectra?

A2: Studies using N-Benzoyl-DL-alanine ethyl dithioester and other N-acylalanine dithioesters (like the N-(p-nitrobenzoyl)-, N-(β-phenylpropionyl)-, and (methyloxycarbonyl)-L-phenylalanyl- derivatives) have established a correlation between their structures and RR spectral signatures. Specifically, distinct RR patterns have been identified for the A, B, and C5 conformations. This allows researchers to identify the dominant conformation of these molecules in different environments by analyzing their RR spectra. []

Q2: Has this compound been investigated for potential antimicrobial applications?

A3: Yes, this compound has been used as a building block for synthesizing amide derivatives with potential antimicrobial properties. [] Researchers condensed this compound with various sulfa drugs like sulfamethoxazole and sulfapyridine using N,N-dicyclohexyl carbodiimide (DCCI) as a coupling agent. The resulting amide derivatives, incorporating the sulfa drug moiety, exhibited promising antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Aeromonas hydrophilia) bacteria. []

Q3: What spectroscopic techniques are typically employed for characterizing this compound and its derivatives?

A3: Several spectroscopic techniques have been used to characterize this compound and its derivatives. These include:

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. [, , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are employed to elucidate the structure and stereochemistry of the compound. [, , ]
  • Raman and Resonance Raman (RR) Spectroscopy: These techniques are particularly useful for studying conformational states and vibrational modes in N-acylalanine dithioesters. []

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